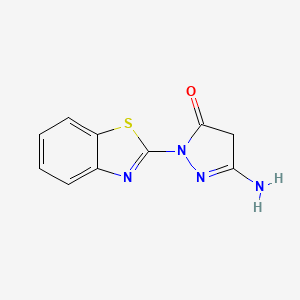![molecular formula C13H10N4O2 B12914268 4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde CAS No. 919485-89-5](/img/structure/B12914268.png)
4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde is a complex organic compound that features both indole and pyrimidine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrimidine derivatives are also widely recognized for their roles in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The pyrimidine moiety can be introduced through a condensation reaction involving appropriate aldehydes and amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole and pyrimidine derivatives.
Scientific Research Applications
4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the pyrimidine moiety can inhibit certain enzymes . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: Known for its non-competitive inhibition of α-glucosidase.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits antiviral activity.
Uniqueness
4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde is unique due to its combination of indole and pyrimidine moieties, which confer a broad range of biological activities and synthetic versatility .
Properties
CAS No. |
919485-89-5 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-amino-6-(1H-indol-5-yloxy)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C13H10N4O2/c14-12-10(6-18)13(17-7-16-12)19-9-1-2-11-8(5-9)3-4-15-11/h1-7,15H,(H2,14,16,17) |
InChI Key |
ODITUHSKCJEGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
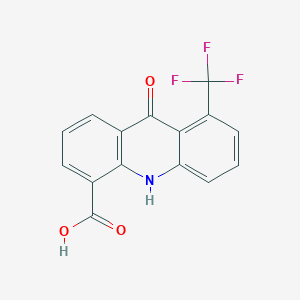

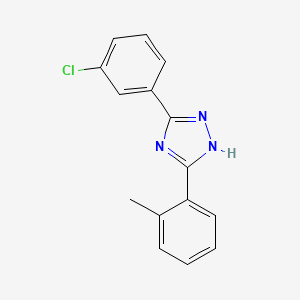
![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)
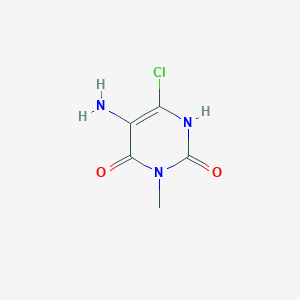
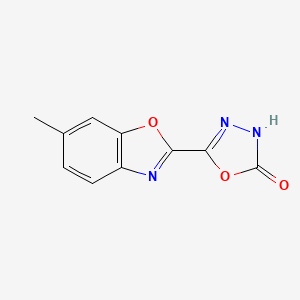
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)


![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)

